molecular formula C13H11NO2S B058215 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid CAS No. 153894-33-8

5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid

Cat. No.: B058215
CAS No.: 153894-33-8
M. Wt: 245.3 g/mol
InChI Key: SNJYGABQLZJUSJ-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO2S and its molecular weight is 245.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Concurrent Synthesis of Related Compounds : A study detailed the synthesis of halogeno-substituted 6,11-dihydrodibenzo[b,e]azepines and tetrahydrodibenzo[b,f]azocines. This synthesis highlights the formation of bioactive compounds using a dibenzo[b,e]azepine and dibenzo[b,f]azocine ring system, which are vital in forming the core of various bioactive compounds (Acosta Quintero et al., 2019).

  • Molecular Structures and Hydrogen-bonded Assemblies : The study of four related benzazepine derivatives in a reaction pathway leading to a benzazepine carboxylic acid revealed diverse hydrogen-bonded assemblies in zero, one, two, and three dimensions. This research provides insights into the structural behavior of similar compounds (Guerrero et al., 2014).

Chemical Reactions and Modifications

  • Novel Synthesis Techniques : Innovative synthesis methods for dihydro-1,4-ethano-1H,3H-thieno[3,4-c]thiophene-3,6(4H)-dione and its analogues were developed. These procedures highlight unique rearrangement reactions and potential applications in producing novel convulsants that may act as GABAA receptor antagonists (Kawamura & Casida, 1990).

  • Synthesis of Pyrimidine-Fused Benzazepines : The examination of the synthesis of functionalized 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines showcases an innovative approach using base-promoted aromatic nucleophilic substitution and acid-promoted intramolecular Friedel–Crafts cyclization. This method can be employed to produce various polysubstituted benzazepines (Acosta-Quintero et al., 2015).

Potential Therapeutic Applications

  • Antineoplastic Agents : A synthesis study of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents was conducted, although preliminary data did not indicate significant antineoplastic activity. This research underscores the exploration of novel compounds for cancer therapy applications (Koebel et al., 1975).

  • Cytotoxicity Studies : The synthesis and study of dibenzofuran annulated 1-azepines revealed moderate cytotoxicity against human ovarian carcinoma cell lines. This research indicates the potential of such compounds in cancer treatment (Yempala et al., 2020).

Mechanism of Action

Target of Action

The primary target of the compound 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid is the Respiratory Syncytial Virus (RSV) . RSV is a pneumovirus of the paramyxovirus family and is the most common cause of bronchiolitis and pneumonia in infants under one year of age .

Mode of Action

The compound acts as an inhibitor of the RSV RNA polymerase . By inhibiting this enzyme, the compound prevents the virus from replicating its RNA, thereby halting the spread of the virus within the host.

Biochemical Pathways

It is known that the compound interferes with the viral replication process by inhibiting the rsv rna polymerase . This disruption of the viral life cycle prevents the virus from spreading and causing further damage to the host’s respiratory system.

Pharmacokinetics

The compound is described as an intermediate used to prepare benzothienoazepine compounds , suggesting that it may undergo further reactions to form active compounds.

Result of Action

The primary result of the compound’s action is the prevention of RSV infection and associated diseases . By inhibiting the RSV RNA polymerase, the compound prevents the virus from replicating and spreading, thereby reducing the severity of the infection.

Future Directions

The compound 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid has been found to be useful in the treatment of respiratory syncytial virus (RSV) infection and for the prevention of disease associated with RSV infection . This suggests that future research could focus on further exploring its potential therapeutic applications, particularly in the treatment and prevention of RSV infections.

Properties

IUPAC Name

5,6-dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c15-13(16)11-7-8-5-6-14-10-4-2-1-3-9(10)12(8)17-11/h1-4,7,14H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJYGABQLZJUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C3=C1C=C(S3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566069
Record name 5,6-Dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153894-33-8
Record name 5,6-Dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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